molecular formula C9H13N3O B6614096 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea CAS No. 41915-99-5

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B6614096
CAS No.: 41915-99-5
M. Wt: 179.22 g/mol
InChI Key: YNRVAYREOPJJOB-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of urea derivatives It features a urea core substituted with two methyl groups and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of pyridin-3-ylmethylamine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be summarized as follows:

[ \text{Pyridin-3-ylmethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Corresponding amines

    Substitution: Halogenated derivatives

Scientific Research Applications

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylurea: A simpler urea derivative without the pyridin-3-ylmethyl group.

    3-(Pyridin-3-ylmethyl)urea: Lacks the dimethyl substitution on the urea core.

    N,N-Dimethyl-3-(pyridin-3-ylmethyl)urea: Similar structure but with different substitution patterns.

Uniqueness

1,1-Dimethyl-3-(pyridin-3-ylmethyl)urea is unique due to the presence of both the dimethyl groups and the pyridin-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-dimethyl-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)11-7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRVAYREOPJJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307898
Record name 1,1-dimethyl-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41915-99-5
Record name NSC196206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-dimethyl-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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